(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005429
InChI: InChI=1S/C6H10N2O3/c1-11-5(9)3-8-2-4(7)6(8)10/h4H,2-3,7H2,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

CAS No.:

Cat. No.: VC16005429

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate -

Specification

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name methyl 2-[(3R)-3-amino-2-oxoazetidin-1-yl]acetate
Standard InChI InChI=1S/C6H10N2O3/c1-11-5(9)3-8-2-4(7)6(8)10/h4H,2-3,7H2,1H3/t4-/m1/s1
Standard InChI Key HFGQPVHWLJUSCD-SCSAIBSYSA-N
Isomeric SMILES COC(=O)CN1C[C@H](C1=O)N
Canonical SMILES COC(=O)CN1CC(C1=O)N

Introduction

Chemical Identity and Structural Features

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate (molecular formula: C₆H₁₀N₂O₃) features a β-lactam ring (azetidin-2-one) substituted with an amino group at the 3-position and a methyl ester moiety at the 1-position. The stereochemistry at the 3-amino group is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Key Structural Attributes:

  • β-Lactam Ring: The strained four-membered azetidinone ring (2-oxoazetidine) is central to its reactivity, enabling nucleophilic attacks at the carbonyl carbon, a hallmark of β-lactam antibiotics .

  • Methyl Ester Side Chain: The ester group enhances solubility and serves as a handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification .

  • Chiral Center: The (R)-configuration at the 3-amino group dictates spatial orientation, influencing binding affinity to biological targets like penicillin-binding proteins .

Table 1: Molecular Properties of (R)-Methyl 2-(3-Amino-2-Oxoazetidin-1-yl)Acetate

PropertyValue
Molecular FormulaC₆H₁₀N₂O₃
Molecular Weight158.16 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 0.2–0.5 (lipophilic)

Synthetic Methodologies

The synthesis of (R)-methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate involves multistep routes, often leveraging β-lactam-forming reactions such as the Staudinger cycloaddition or Ugi multicomponent reactions. Below, we analyze two prominent approaches derived from analogous compounds in the literature.

Cyclocondensation of β-Amino Acids with Esters

A method adapted from Reddy et al. (2013) involves the cyclocondensation of β-amino acids with methyl glyoxylate derivatives . For example, refluxing β-alanine with methyl 2-chloroacetate in dioxane in the presence of triethylamine yields azetidinone intermediates, which are subsequently functionalized with amino groups via hydrazine hydrate. The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis techniques.

Key Steps:

  • Formation of Azetidinone Core: β-Amino acids react with α-halo esters under basic conditions to form the β-lactam ring .

  • Amination: Hydrazine hydrate introduces the 3-amino group, with stereochemical control achieved via chiral auxiliaries or catalysts .

  • Esterification: Methylation of the carboxylic acid side chain completes the synthesis .

Ugi Multicomponent Reaction

Rainoldi et al. (2018) demonstrated a one-pot Ugi reaction using isatin derivatives, isocyanides, and β-amino acids to generate β-lactam-containing oxindoles . While this method primarily targets spirocyclic compounds, modifying the β-amino acid component (e.g., using D-β-phenylalanine) could yield enantiomerically pure (R)-configured azetidinones.

Advantages:

  • Atom Economy: Multicomponent reactions minimize waste and streamline synthesis .

  • Stereochemical Control: Chiral β-amino acids direct the configuration at the 3-position .

Table 2: Comparison of Synthetic Routes

MethodYield (%)StereoselectivityKey Reagents
Cyclocondensation 60–75Moderateβ-Alanine, Triethylamine
Ugi Reaction 80–95HighIsatin, tert-Butyl NC

Spectroscopic Characterization

The structural elucidation of (R)-methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate relies on IR, NMR, and mass spectrometry, as evidenced by studies on related azetidinones .

Infrared Spectroscopy (IR)

  • C=O Stretching: Strong absorption at 1705–1682 cm⁻¹ corresponds to the β-lactam carbonyl and ester groups .

  • N–H Stretching: Bands at 3232–3208 cm⁻¹ indicate the presence of the 3-amino group .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 5.44 ppm (d, J = 6.4 Hz, 1H, CH of azetidin attached to Cl) .

    • δ 3.30 ppm (s, 3H, OCH₃) .

  • ¹³C NMR:

    • 175.2 ppm (C=O of β-lactam) .

    • 52.1 ppm (OCH₃) .

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